N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide is a complex organic compound characterized by the presence of a benzodioxole ring, a difluorobenzenesulfonamide group, and an ethyl linkage
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c1-9(10-2-5-13-14(6-10)22-8-21-13)18-23(19,20)15-7-11(16)3-4-12(15)17/h2-7,9,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPVAZAUODJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde. The next step involves the introduction of the ethyl group via an alkylation reaction. Finally, the difluorobenzenesulfonamide group is introduced through a sulfonamide formation reaction, typically using a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and sulfonamide formation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the sulfonamide group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide
- N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methoxybenzamide
- N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-chlorobenzenesulfonamide
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide is unique due to the presence of both the benzodioxole ring and the difluorobenzenesulfonamide group. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
